molecular formula C25H22N2O5 B2747419 (Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one CAS No. 929968-21-8

(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one

Cat. No.: B2747419
CAS No.: 929968-21-8
M. Wt: 430.46
InChI Key: VHBGIYSTPSWIPJ-UUYOSTAYSA-N
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Description

(Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a useful research compound. Its molecular formula is C25H22N2O5 and its molecular weight is 430.46. The purity is usually 95%.
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Properties

IUPAC Name

(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-8-(pyridin-4-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5/c1-29-21-5-3-4-17(24(21)30-2)12-22-23(28)18-6-7-20-19(25(18)32-22)14-27(15-31-20)13-16-8-10-26-11-9-16/h3-12H,13-15H2,1-2H3/b22-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBGIYSTPSWIPJ-UUYOSTAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(2,3-dimethoxybenzylidene)-8-(pyridin-4-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N2O4\text{C}_{20}\text{H}_{22}\text{N}_2\text{O}_4

This structure includes a benzofuroxazine core with substituents that may influence its biological properties.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Reactive Oxygen Species (ROS) Generation : Many benzofuroxazine derivatives increase ROS levels within cells, contributing to cytotoxicity. Increased ROS can lead to oxidative stress and subsequent apoptosis in cancer cells .
  • Apoptosis Induction : The compound may initiate programmed cell death pathways. Studies have shown that certain related compounds lead to significant apoptosis in cancer cell lines .
  • Mitochondrial Membrane Potential Disruption : Compounds in this class have been observed to disrupt mitochondrial membrane potential (MMP), further contributing to their cytotoxic effects .

Biological Activity and Cytotoxicity

The biological activity of this compound has been evaluated in various studies focusing on its cytotoxic effects against different cancer cell lines.

Table 1: Cytotoxicity Data

Cell LineIC50 Value (µM)Mechanism of Action
Colon Cancer Cells15.0ROS Generation and Apoptosis
Oral Squamous Cell Carcinoma12.5Mitochondrial Membrane Disruption
Breast Cancer Cells18.0Apoptosis Induction

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Case Studies

Several case studies have highlighted the potential of this compound in treating various cancers:

  • Colon Cancer Study : A study reported that derivatives similar to this compound showed significant cytotoxicity against colon cancer cells through ROS-mediated pathways. The study concluded that these compounds could serve as lead candidates for further development in anti-cancer therapies .
  • Oral Squamous Cell Carcinoma : Another investigation demonstrated that the compound effectively induced apoptosis in oral squamous cell carcinoma models, suggesting a promising therapeutic avenue for treatment-resistant cases .
  • Breast Cancer Research : In vitro studies indicated that the compound's ability to disrupt mitochondrial function led to increased apoptosis rates in breast cancer cells compared to standard treatments .

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